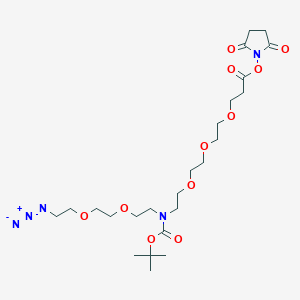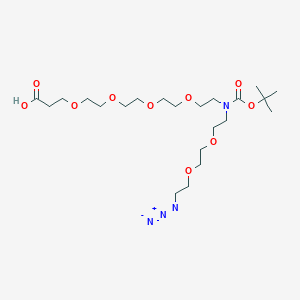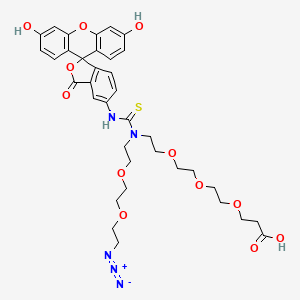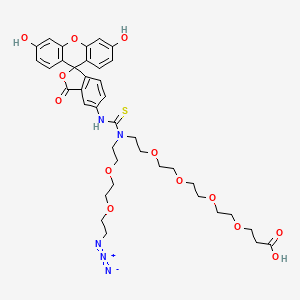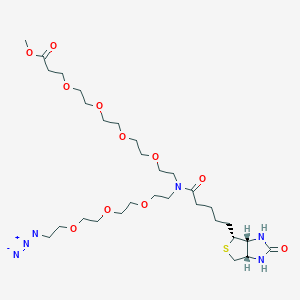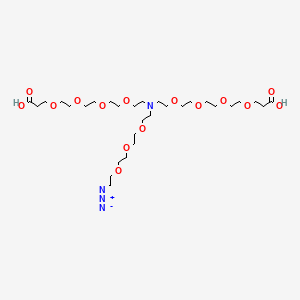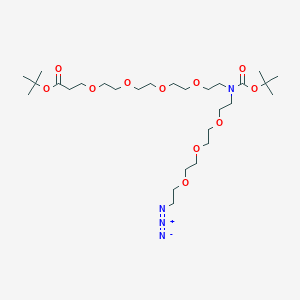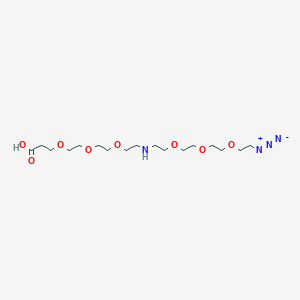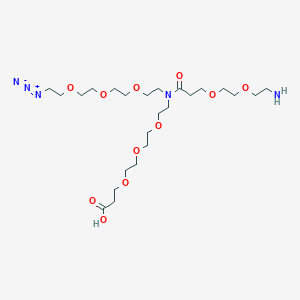![molecular formula C28H32N4O7S B609511 2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide CAS No. 1434639-57-2](/img/structure/B609511.png)
2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide
説明
ND-646 is an inhibitor of acetyl-CoA carboxylase 1 (ACC1) and ACC2 (IC50s = 3.5 and 4.1 nM, respectively, for the human enzymes). It inhibits the production of palmitate and reduces the total fatty acid content in A549 non-small cell lung cancer (NSCLC) cells when used at a concentration of 500 nM. ND-646 (500 nM) induces apoptosis and endoplasmic reticulum (ER) stress in A549 cells. It inhibits fatty acid synthesis and reduces tumor growth in an A549 mouse xenograft model when administered at a dose of 25 mg/kg twice per day.
ND-646 is-an allosteric inhibitor of the ACC enzymes ACC1 and ACC2 that prevents ACC subunit dimerization-to suppress fatty acid synthesis in vitro and in vivo. Chronic ND-646 treatment of xenograft and genetically engineered mouse models of NSCLC inhibited tumor growth. When administered as a single agent or in combination with the standard-of-care drug carboplatin, ND-646 markedly suppressed lung tumor growth in the Kras; Trp53-/- (also known as KRAS p53) and Kras; Stk11-/- (also known as KRAS Lkb1) mouse models of NSCLC. ND-646 had enhanced efficacy when combined with carboplatin, a common component of chemotherapeutic regimens used to treat human NSCLC.
科学的研究の応用
Cancer Treatment
ND-646 has shown promising results in the treatment of cancer. It has been found to be effective in treating cancer by interrupting cells’ lipid assembly line, a process that cancer cells are more reliant on than normal cells . In multiple large-scale tests in both animal models of cancer and in transplanted human lung cancer cells, the results of ND-646 were far more promising than expected: tumor mass shrank by roughly two-thirds compared to untreated animals .
Combination Therapy
When ND-646 was paired with one of the common treatments for non-small lung cancer called carboplatin, the anti-tumor response was even greater: a dramatic 87 percent of tumors were suppressed, compared to 50 percent with the standard treatment of carboplatin alone . This combination of carboplatin (which damages DNA, a problem for rapidly dividing cells) and ND-646 (knocking out ACC and halting lipid synthesis) didn’t seem to impair normal cells even as it dramatically slowed cancer growth .
Targeting Lipid Synthesis
ND-646 works by shutting down endogenous lipid synthesis, a vital metabolic process that cancer cells rely on more than normal cells . This makes ND-646 a potential therapeutic agent for cancers that are heavily reliant on lipid synthesis for their growth and survival .
Inhibiting ACC1 Enzyme
ND-646 is an inhibitor of the enzyme Acetyl-CoA Carboxylase (ACC1), which is the first and rate-limiting enzyme in the de novo fatty acid synthesis pathway . By inhibiting ACC1, ND-646 can disrupt the metabolic processes of cancer cells, thereby inhibiting their growth .
Potential Biomarker for NSCLC
Research has shown that ACC1 mRNA, the target of ND-646, is overexpressed in non-small-cell lung cancer (NSCLC), which is accompanied by reduced DNA methylation at CpG island S shore of ACC1 . This suggests that ACC1 could be a potential biomarker for NSCLC, and ND-646 could be a potential therapeutic agent for this type of cancer .
Synthesis of Derivatives
ND-646 has been used as a base compound for the synthesis of derivatives with potentially improved anti-cancer activity . These derivatives have shown potent ACC1 inhibitory activity and strong cancer inhibitory activity, suggesting that they could be promising candidates for further study in the treatment of NSCLC .
作用機序
ND-646, also known as 2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide, is a potent allosteric inhibitor of Acetyl-CoA Carboxylase (ACC) with promising therapeutic potential .
Target of Action
The primary targets of ND-646 are the enzymes Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2) . These enzymes play a critical role in the de novo fatty acid synthesis pathway .
Mode of Action
ND-646 acts as an allosteric inhibitor of ACC1 and ACC2 . It prevents the dimerization of ACC subunits, thereby inhibiting the conversion of Acetyl-CoA to Malonyl-CoA, a critical step in fatty acid synthesis . This inhibition leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation .
Biochemical Pathways
The inhibition of ACC by ND-646 affects the fatty acid metabolism pathway. By preventing the conversion of Acetyl-CoA to Malonyl-CoA, it reduces fatty acid synthesis and increases fatty acid oxidation . This modulation of lipid metabolism leads to a decrease in tissue triglycerides and body fat, and an increase in insulin sensitivity .
Pharmacokinetics
ND-646 has shown moderate intrinsic clearance in humans, mice, rats, dogs, and cynomolgus monkeys . It has high aqueous solubility (>300 mM) and low potential for Cytochrome P450 inhibition (>10 mM) . It also exhibits high protein binding (94-98%) across multiple species .
Result of Action
ND-646 has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells . It impairs cell growth and induces cell death . In breast cancer cell lines, treatment with ND-646 resulted in potent inhibition of cell growth both in vitro and in vivo .
Action Environment
The efficacy of ND-646 can be influenced by environmental factors such as the presence of glucose and other nutrients. For example, in a glucose-rich environment, cancer cells may rely more on glycolysis (the Warburg effect) for energy production . In such cases, the impact of ACC inhibition on fatty acid synthesis might be less pronounced.
特性
IUPAC Name |
2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O7S/c1-16-21-24(33)32(28(2,3)26(29)34)27(35)31(25(21)40-22(16)23-30-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H2,29,34)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRWXLIYNCKHRZ-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)N)C5=NC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@@H](C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)N)C5=NC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





